1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea
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Overview
Description
1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea is a fascinating compound due to its unique structural attributes and potential applications in various scientific fields. The presence of the adamantane group, combined with the urea moiety and the dihydrobenzo[b][1,4]dioxin ring, contributes to its intriguing properties and diverse reactivity profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
Adamantan-1-yl intermediate synthesis: : The synthesis begins with the formation of the adamantan-1-yl intermediate, often achieved through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkyl halide.
Formation of the urea derivative: : The intermediate then undergoes a reaction with isocyanate compounds to form the urea moiety. This step typically requires the use of strong bases like sodium hydride and solvents such as dimethylformamide.
Attachment of the dihydrobenzo[b][1,4]dioxin ring:
Industrial Production Methods: : Industrial-scale production follows similar steps but with optimizations for yield and cost-efficiency. Flow chemistry techniques may be employed to enhance reaction rates and control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation at the adamantane and dihydrobenzo[b][1,4]dioxin groups using agents such as permanganate or chromium trioxide.
Reduction: : Reduction reactions can occur at the urea moiety, often using hydrogenation catalysts like palladium on carbon.
Substitution: : Substitution reactions are possible at the hydroxyl and aromatic positions using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acetic acid.
Reduction: : Hydrogen gas, palladium catalyst.
Substitution: : Sodium hydride, methyl iodide.
Major Products: : The reactions often yield oxidized, reduced, or substituted derivatives of the parent compound, each with distinct chemical properties.
Scientific Research Applications
Chemistry
Catalysis: : It can act as a ligand in catalysis due to the presence of the urea and aromatic groups.
Biology
Enzyme inhibition: : The compound shows potential as an enzyme inhibitor, particularly in proteases and kinases.
Medicine
Drug development: : Its unique structure allows it to be explored for antiviral or anticancer properties.
Imaging agents: : Modified forms may serve as agents for diagnostic imaging.
Industry
Materials science: : It could be used in the development of novel polymers or as an additive in coatings due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which 1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea exerts its effects depends largely on its interaction with biological targets. The adamantane group facilitates membrane penetration, while the urea moiety can form hydrogen bonds with biological macromolecules, impacting enzyme activity. The dihydrobenzo[b][1,4]dioxin ring can engage in π-π interactions with aromatic residues in proteins, influencing binding and activity.
Comparison with Similar Compounds
Similar Compounds
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxyethyl)urea: : Lacks the dihydrobenzo[b][1,4]dioxin group, reducing aromatic interaction potential.
N-(2-hydroxyethyl)-N'-(adamantan-1-yl)urea: : Differs in the positioning of the urea and adamantane groups, affecting its biological activity.
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Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c24-17(16-1-2-18-19(8-16)27-4-3-26-18)12-22-20(25)23-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-2,8,13-15,17,24H,3-7,9-12H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAPGLHPFCJTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)NC34CC5CC(C3)CC(C5)C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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